molecular formula C17H20F5N3O B12265862 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12265862
M. Wt: 377.35 g/mol
InChI Key: YTYBWLGHIRUZNO-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of solvents such as dichloromethane and reagents like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine apart is its combination of both piperidine and pyridine moieties, along with the presence of multiple fluorine atoms. This unique structure enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H20F5N3O

Molecular Weight

377.35 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanone

InChI

InChI=1S/C17H20F5N3O/c18-16(19)5-9-25(10-6-16)15(26)12-3-7-24(8-4-12)14-2-1-13(11-23-14)17(20,21)22/h1-2,11-12H,3-10H2

InChI Key

YTYBWLGHIRUZNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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